

# Molecular weight and formula of Isoquinolin-7-amine dihydrochloride

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## Compound of Interest

Compound Name: *Isoquinolin-7-amine  
dihydrochloride*

Cat. No.: *B2488337*

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## An In-Depth Technical Guide to Isoquinolin-7-amine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Isoquinolin-7-amine dihydrochloride** is a chemical compound belonging to the isoquinoline class of alkaloids. Isoquinoline and its derivatives are of significant interest to the scientific community due to their presence in a wide array of natural products and their diverse pharmacological activities. These activities include potential applications as kinase inhibitors for the treatment of diseases such as cancer, obesity, and glaucoma. This document provides a comprehensive overview of the chemical and physical properties, synthesis, and known biological context of **Isoquinolin-7-amine dihydrochloride**, presented to assist in research and development endeavors.

### Chemical and Physical Properties

A summary of the key quantitative data for Isoquinolin-7-amine and its dihydrochloride salt is presented in the table below. While experimental data for the dihydrochloride salt is limited, properties of the free base provide a foundational understanding.

Property	Value	Source
Chemical Name	Isoquinolin-7-amine dihydrochloride	N/A
Molecular Formula	C <sub>9</sub> H <sub>10</sub> Cl <sub>2</sub> N <sub>2</sub>	[1]
Molecular Weight	217.10 g/mol	[1]
CAS Number	2172185-59-8	[1]
Appearance	White to off-white solid (predicted)	N/A
Melting Point	Not available	N/A
Solubility	Soluble in water (predicted for hydrochloride salt)	[2]
pKa	5.03 (for 7-aminoisoquinoline)	[3][4]
Storage	2-8°C	[1]

## Synthesis and Experimental Protocols

The synthesis of **Isoquinolin-7-amine dihydrochloride** can be achieved through a two-step process involving the reduction of a nitro-precursor followed by salt formation.

### Step 1: Synthesis of Isoquinolin-7-amine (Free Base)

A common method for the synthesis of 7-aminoisoquinoline is the reduction of 7-nitroisoquinoline.

Experimental Protocol:

- To a suspension of 10% Palladium on carbon (Pd/C) (100 mg) in methanol (20 mL), a solution of 7-nitroisoquinoline (200 mg, 1.15 mmol) in methanol (40 mL) is added.[5]
- The reaction system is degassed and then placed under a hydrogen atmosphere.

- The reaction mixture is stirred at room temperature for approximately 24.5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- Upon completion, the reaction mixture is filtered to remove the Pd/C catalyst.
- The filtrate is then concentrated under reduced pressure to remove the solvent, yielding Isoquinolin-7-amine.[5] This product can be used in the subsequent step without further purification.

## Step 2: Formation of Isoquinolin-7-amine Dihydrochloride

The dihydrochloride salt is formed by treating the free amine with hydrochloric acid.

Experimental Protocol:

- Dissolve the crude Isoquinolin-7-amine in a suitable organic solvent, such as diethyl ether or dichloromethane.
- Add a calculated excess of concentrated hydrochloric acid to the solution.
- If crystallization does not occur spontaneously, it can be induced by the progressive addition of a less polar organic solvent, such as diethyl ether.[6]
- The resulting precipitate, **Isoquinolin-7-amine dihydrochloride**, is collected by filtration, washed with a cold solvent, and dried under vacuum.

## Spectroscopic Data

Detailed spectroscopic data for **Isoquinolin-7-amine dihydrochloride** is not readily available in the public domain. However, data for the parent compound, isoquinoline, and related derivatives can provide a reference for structural elucidation. The presence of the amine group at the 7-position and the protonation to form the dihydrochloride salt will influence the spectral characteristics.

- $^1\text{H}$  and  $^{13}\text{C}$  NMR: The electron-withdrawing nature of the imine nitrogen in the isoquinoline ring significantly affects the chemical shifts of nearby protons and carbons. The formation of

the dihydrochloride salt will further deshield the aromatic protons.

- **IR Spectroscopy:** The IR spectrum of the free amine would be expected to show characteristic N-H stretching bands in the region of 3300-3000  $\text{cm}^{-1}$ .<sup>[6]</sup> Upon formation of the dihydrochloride salt, these bands would be altered due to the formation of the ammonium salt.
- **Mass Spectrometry:** The mass spectrum of the free base, Isoquinolin-7-amine, would show a molecular ion peak corresponding to its molecular weight of 144.17 g/mol .<sup>[7]</sup>

## Biological Activity and Potential Applications

While specific quantitative biological activity data for **Isoquinolin-7-amine dihydrochloride** is limited, the broader class of 6- and 7-aminoisoquinoline compounds have been investigated for their potential to inhibit or reduce the action of kinases.<sup>[8]</sup> Kinase inhibition is a key mechanism in the development of therapeutics for a variety of diseases.

Potential Therapeutic Areas:

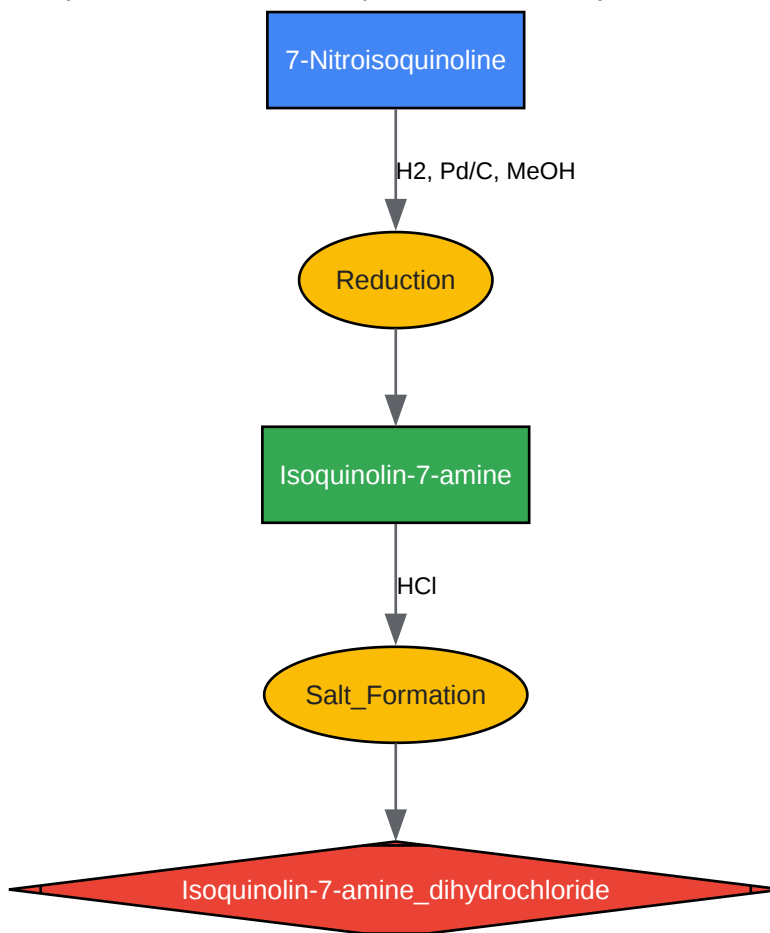
- **Oncology:** As kinase inhibitors, these compounds may have applications in cancer therapy.<sup>[8]</sup>
- **Metabolic Disorders:** Research has suggested a potential role in the treatment of obesity.<sup>[8]</sup>
- **Ophthalmology:** The inhibition of certain kinases is a target for glaucoma treatment.<sup>[8]</sup>

Further research is required to elucidate the specific biological targets and quantitative efficacy of **Isoquinolin-7-amine dihydrochloride**.

## Logical Workflow for Synthesis

The following diagram illustrates the logical workflow for the synthesis of **Isoquinolin-7-amine dihydrochloride**.

## Synthesis Workflow of Isoquinolin-7-amine Dihydrochloride



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Caption: Synthesis of **Isoquinolin-7-amine Dihydrochloride**.

## Conclusion

**Isoquinolin-7-amine dihydrochloride** represents a compound of interest within the broader family of biologically active isoquinoline alkaloids. While a plausible synthetic route is available, a comprehensive understanding of its physicochemical properties, detailed spectroscopic characterization, and, most importantly, its specific biological activity and mechanism of action requires further investigation. This guide serves as a foundational resource for researchers to build upon in their exploration of this and related compounds for potential therapeutic applications.

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